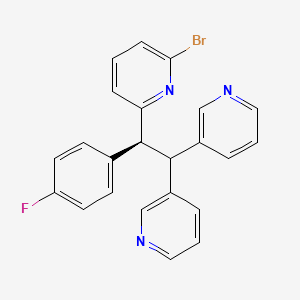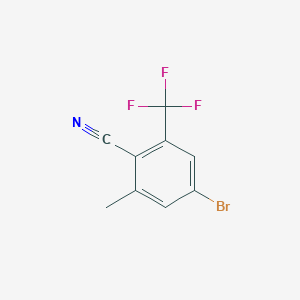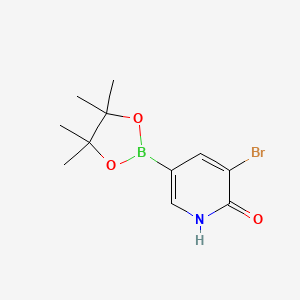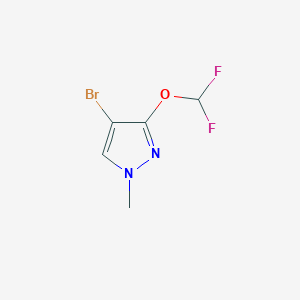
4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromine atom, a difluoromethoxy group, and a methyl group attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Introduction of the difluoromethoxy group: This step involves the reaction of the brominated pyrazole with a difluoromethylating agent, such as difluoromethyl ether, under suitable conditions.
Methylation: The final step is the methylation of the pyrazole ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions typically involve the use of a base and a suitable solvent.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling reactions: Catalysts such as palladium or nickel, along with appropriate ligands and solvents, are used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds.
Applications De Recherche Scientifique
4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
4-Bromo-3-(difluoromethoxy)-1-methyl-pyrazole can be compared with other similar compounds, such as:
4-Bromo-3-(difluoromethoxy)benzoate: This compound has a similar structure but with a benzoate group instead of a pyrazole ring.
4-Bromo-3-fluorophenol: This compound contains a fluorophenol group instead of a difluoromethoxy group.
Trifluoromethyl-substituted pyrazoles: These compounds have a trifluoromethyl group instead of a difluoromethoxy group.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C5H5BrF2N2O |
|---|---|
Poids moléculaire |
227.01 g/mol |
Nom IUPAC |
4-bromo-3-(difluoromethoxy)-1-methylpyrazole |
InChI |
InChI=1S/C5H5BrF2N2O/c1-10-2-3(6)4(9-10)11-5(7)8/h2,5H,1H3 |
Clé InChI |
NMECJUJJENNFIU-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C(=N1)OC(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


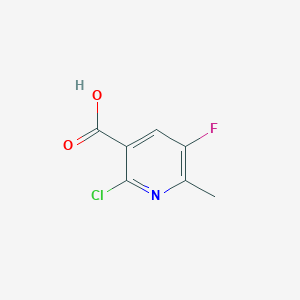
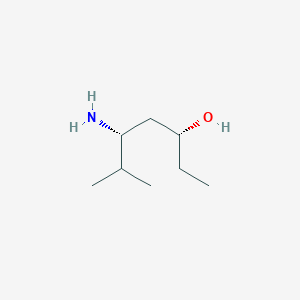
![Phenyl[6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B13915468.png)
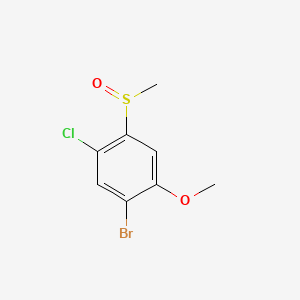
![Benzyl 2-chloro-2-[2-(3,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13915474.png)
![[(3S,4R)-4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B13915483.png)

![1,4-Dioxa-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13915492.png)
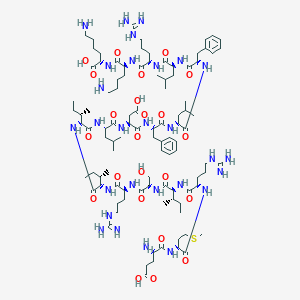
![2-(2'-Chloro-[1,1'-biphenyl]-4-yl)-2-methylpropanoic acid](/img/structure/B13915499.png)
![N-Methyl-6-(trifluoromethyl)-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B13915500.png)
